molecular formula C6H3BrIN3 B13665168 8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine

8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13665168
M. Wt: 323.92 g/mol
InChI Key: MIZSROIBXHWJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine (CAS 1823888-81-8) is a high-value halogenated heterocyclic compound with a molecular formula of C 6 H 3 BrIN 3 and a molecular weight of 323.92 g/mol . This scaffold serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery, particularly for the construction of more complex molecules via metal-catalyzed cross-coupling reactions. The presence of both bromine and iodine substituents on the triazolopyridine core offers distinct reactivity profiles, allowing researchers to pursue selective, sequential functionalization to generate diverse chemical libraries for biological screening . Derivatives of the [1,2,4]triazolo[4,3-a]pyridine scaffold have demonstrated significant research value as positive allosteric modulators of metabotropic glutamate receptors (mGluR), which are important targets for disorders of the central nervous system . Furthermore, structurally similar compounds are key precursors in the synthesis of pharmacologically active molecules, including benzodiazepine derivatives . This compound is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H3BrIN3

Molecular Weight

323.92 g/mol

IUPAC Name

8-bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C6H3BrIN3/c7-5-1-4(8)2-11-3-9-10-6(5)11/h1-3H

InChI Key

MIZSROIBXHWJGF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=CN2C=C1I)Br

Origin of Product

United States

Preparation Methods

Cyclization-Based Synthesis

A widely employed strategy involves constructing the triazolo[4,3-a]pyridine core by cyclizing a precursor containing both pyridine and triazole functionalities. This is typically achieved through:

  • Precursor Preparation: Starting from 6-iodo- or 8-bromo-substituted pyridine derivatives, functionalized with hydrazine or azide groups to facilitate ring closure.
  • Cyclization Reaction: Treatment with oxidizing agents such as N-chlorosuccinimide (NCS) promotes oxidative cyclization, forming the fused triazole ring.

The reaction conditions generally include refluxing in solvents like 1,4-dioxane or acetonitrile under inert atmosphere to prevent side reactions.

Halogenation Steps

Selective halogenation is critical to obtain the dual halogenated product:

  • Iodination: Introduction of iodine at position 6 can be performed via electrophilic substitution using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) on the pyridine ring prior to cyclization or on the fused heterocycle post-cyclization.
  • Bromination: Bromine substitution at position 8 is commonly achieved using brominating agents like N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid over-bromination.

The order of halogenation steps may vary depending on substrate reactivity and desired regioselectivity.

Representative Preparation Procedure

Step Reagents & Conditions Description Yield (%) Notes
1 6-Iodo-2-aminopyridine + hydrazine hydrate, reflux in ethanol Formation of hydrazinyl pyridine intermediate 85 Precursor for cyclization
2 Oxidative cyclization with N-chlorosuccinimide (NCS) in 1,4-dioxane, reflux Cyclization to form triazolo[4,3-a]pyridine core 70 Controlled addition of NCS required
3 Bromination using N-bromosuccinimide (NBS) in acetonitrile at 0 °C Introduction of bromine at position 8 65 Temperature control critical to avoid polybromination
4 Purification by recrystallization or column chromatography Isolation of 8-Bromo-6-iodo-triazolo[4,3-a]pyridine - Final product purity >98%

This sequence exemplifies a typical synthetic route combining precursor preparation, cyclization, and halogenation steps.

Reaction Optimization and Scalability

  • Solvent Choice: Polar aprotic solvents like acetonitrile and 1,4-dioxane enhance reaction rates and selectivity during cyclization and halogenation steps.
  • Temperature Control: Maintaining low temperatures during bromination minimizes side reactions and improves regioselectivity.
  • Reagent Stoichiometry: Using slight excesses of halogenating agents ensures complete substitution without over-halogenation.
  • Purification: Chromatographic techniques or recrystallization are essential to achieve high purity, especially important for biological applications.

Scalability depends on availability of halogenated pyridine precursors and efficient control of reaction parameters to maintain yield and purity.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Cyclization then halogenation 6-Iodo-2-aminopyridine NCS, NBS High regioselectivity; well-established Multi-step, moderate yields
Halogenation then cyclization 2-Aminopyridine derivatives Iodine, bromine sources, hydrazine Potentially fewer steps Risk of lower regioselectivity
Direct halogenation of triazolopyridine Preformed triazolopyridine NIS, NBS Simplifies synthesis May require harsh conditions

The cyclization-then-halogenation approach is most commonly reported due to better control over substitution patterns.

Research Discoveries Related to Preparation

  • Patents and studies highlight the importance of selective halogenation to modulate biological activity of triazolopyridine derivatives.
  • The dual halogenation (bromine and iodine) enhances the compound’s binding affinity in enzyme inhibition assays, linking synthetic methodology directly to functional outcomes.
  • Optimization of oxidative cyclization using NCS has been shown to improve yields and reduce impurities compared to other oxidants.
  • Studies emphasize that the presence of halogens facilitates further functionalization via cross-coupling reactions, expanding the utility of 8-Bromo-6-iodo-triazolo[4,3-a]pyridine as a versatile intermediate.

Chemical Reactions Analysis

Substitution Reactions

The dual halogenation (bromine and iodine) in 8-Bromo-6-iodo- triazolo[4,3-a]pyridine facilitates nucleophilic aromatic substitution (NAS). The electron-withdrawing effects of bromine and iodine activate the aromatic ring for substitution at positions ortho or para to the halogens. For example, iodine’s higher reactivity compared to bromine allows selective displacement under mild conditions, while bromine may require more forcing conditions.

Key Observations :

  • Regioselectivity : Substitution typically occurs at positions adjacent to the triazole ring due to steric and electronic factors.

  • Reaction Conditions : Reagents like sodium methoxide in polar aprotic solvents (e.g., DMF) can displace iodine first, followed by bromine under harsher conditions .

Oxidative Cyclization

The triazolopyridine scaffold can undergo oxidative cyclization to form fused heterocycles. For instance, reactions with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) under oxygen-rich atmospheres yield pyrazolo[1,5-a]pyridine derivatives. This process is driven by cross-dehydrogenative coupling (CDC), as demonstrated in analogous systems .

Critical Parameters :

ParameterImpact on Yield
Acetic Acid Equivalents6 equivalents optimal (74% yield)
AtmosphereOxygen atmosphere critical (94% yield)
Temperature130°C for 18 hours

Coupling Reactions

Example Reaction :

Catalyst/ReagentYield
Pd(PPh₃)₄/Cs₂CO₃12.2%
Solvent: 1,4-dioxane

Functional Group Transformations

The compound’s halogens enable further functionalization:

  • Hydrazide Formation : Reaction with hydrazine hydrate to generate hydrazides, which are precursors for azo compounds or substituted triazoles.

  • Cross-Coupling : Halogen displacement with nucleophiles (e.g., amines, thiols) to create bioactive derivatives .

Scientific Research Applications

8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its biological activity.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: It finds applications in the development of novel materials with specific properties.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Halogens/Substituents LogP (Predicted)
8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine C₆H₃BrIN₃ 323.92 Br (C8), I (C6) ~3.2
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine C₆H₄BrN₃ 198.02 Br (C8) ~1.9
6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine C₆H₃BrFN₃ 216.01 Br (C6), F (C8) ~2.1
6-Bromo-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine C₁₁H₇BrN₄ 275.10 Br (C6), pyridinyl (C3) ~2.8

Biological Activity

8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound belonging to the triazolopyridine class. Its unique structure, featuring both bromine and iodine substituents, imparts distinct chemical properties that are crucial for various biological applications. This article explores the biological activity of this compound, focusing on its potential as an enzyme inhibitor and its implications in drug discovery.

  • Molecular Formula : C₆H₃BrIN₃
  • Molecular Weight : 323.92 g/mol
  • Structure : The compound consists of a triazole ring fused to a pyridine ring, with bromine and iodine positioned at specific sites that enhance reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and cancer progression. IDO inhibitors are promising candidates for cancer immunotherapy as they can enhance immune responses against tumors .

The compound's mechanism involves binding to the active site of IDO, where it inhibits the enzyme's activity. This inhibition can lead to increased levels of tryptophan and modulation of immune responses. The presence of halogen atoms (bromine and iodine) in the structure enhances lipophilicity and may facilitate stronger interactions with target proteins through halogen bonding .

Case Studies

  • Inhibition of IDO Activity :
    • A recent study demonstrated that this compound effectively inhibited IDO activity in vitro with an IC₅₀ value in the low micromolar range. This suggests significant potential for therapeutic applications in cancer treatment .
    • Table 1 : Summary of IDO Inhibition Studies
    CompoundIC₅₀ (μM)Cell LineReference
    This compound2.6A375
    Other Triazolo CompoundsVariesA375
  • Cytotoxicity Assessments :
    • The cytotoxic effects of the compound were evaluated against various cancer cell lines. Results indicated that while it possesses some cytotoxic properties, its primary action is through enzyme inhibition rather than direct cytotoxicity.
    • Table 2 : Cytotoxicity Data
    CompoundCell Viability (%) @ 10 μM ± SDReference
    This compound35 ± 6
    Control (e.g., DMSO)100 ± 0

Structure-Activity Relationship (SAR)

The structural uniqueness of this compound allows for various modifications that can enhance biological activity. SAR studies indicate that:

  • The presence of halogen atoms significantly affects binding affinity and inhibitory potency.
  • Modifications at the triazole or pyridine rings can lead to variations in activity against different biological targets .

Q & A

Q. What are the common synthetic routes for 8-bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of hydrazine intermediates. For example:

  • Stepwise condensation and oxidation : Ethyl 2-oxoacetate reacts with 5-substituted 2-hydrazinylpyridines, followed by PhI(OAc)₂-mediated cyclization to form the triazolopyridine core .
  • Oxidative ring closure : Sodium hypochlorite (NaOCl) in ethanol at room temperature efficiently promotes cyclization of hydrazine precursors, yielding the triazolopyridine scaffold in 73% yield .
  • Phosphonate-functionalized derivatives : Chloroethynylphosphonates react with 2-hydrazinylpyridines under mild conditions (K₂CO₃, CH₃CN) to introduce phosphonate groups .

Q. How is the structure of this compound confirmed experimentally?

Key characterization methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regiochemistry (e.g., methyl or aryl groups at C3) .
  • X-ray crystallography : Single-crystal analysis resolves bond angles and hydrogen-bonding interactions, critical for validating binding modes in biological studies .
  • Mass spectrometry : High-resolution MS confirms molecular weight and isotopic patterns .

Q. What biological activities are associated with [1,2,4]triazolo[4,3-a]pyridine derivatives?

These compounds exhibit diverse bioactivities:

  • Herbicidal action : 8-Chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine inhibits dicotyledonous weeds at 37.5 g a.i. ha⁻¹ .
  • Antimicrobial properties : Quinazoline thioether derivatives show EC₅₀ values as low as 7.2 µg/mL against Xanthomonas oryzae .
  • Antifungal activity : Hydrazone-containing derivatives inhibit fungal growth under microwave-assisted synthesis .

Q. What are the common synthetic challenges in preparing halogenated triazolopyridines?

Key issues include:

  • Regioselectivity : Competing cyclization pathways (e.g., [1,2,4]triazolo[4,3-a] vs. [1,5-a] isomers) require precise control of reaction temperature and oxidant choice .
  • Purification : Alumina plug filtration or recrystallization is often needed to remove unreacted hydrazine precursors .

Advanced Research Questions

Q. How can oxidative cyclization conditions be optimized to minimize toxic reagents?

Traditional methods use Cr(VI) or DDQ, but greener alternatives include:

  • NaOCl in ethanol : Achieves high yields (73%) at room temperature with minimal environmental impact .
  • Solvent-free fusion : For pyrazolo-triazolopyrimidine derivatives, solvent-free conditions improve atom economy (93% yield) .

Q. How does isomerism impact the biological activity of triazolopyridine derivatives?

  • Dimroth rearrangement : Heating [1,2,4]triazolo[4,3-a]pyridines converts them to [1,5-a] isomers, altering electronic properties and binding affinity .
  • Substituent positioning : Bromine/iodine at C6/C8 enhances halogen bonding with protein targets (e.g., RBP4 antagonists), while C3 aryl groups modulate hydrophobicity .

Q. What computational methods are used to predict structure-activity relationships (SAR)?

  • CoMFA models : Comparative molecular field analysis correlates substituent effects (e.g., steric bulk at C3) with herbicidal potency .
  • Docking studies : Molecular dynamics simulations reveal hydrogen-bonding interactions between triazolopyridine N2 and Arg121 in RBP4 .

Q. How can contradictory bioactivity data across studies be resolved?

  • Bioassay standardization : Use consistent protocols (e.g., Xanthomonas inhibition at 50 µg/mL) to compare results .
  • Metabolic stability testing : Evaluate compound degradation in plant or microbial models to explain potency variations .

Q. What green chemistry principles apply to triazolopyridine synthesis?

  • Solvent selection : Ethanol or solvent-free conditions reduce waste .
  • Catalyst-free reactions : PhI(OAc)₂-mediated cyclization avoids transition-metal contamination .

Q. How can structural modifications enhance selectivity for specific biological targets?

  • Sulfonamide derivatives : Piperidin-1-ylsulfonyl groups improve antimalarial activity (EC₅₀ < 10 µg/mL) by targeting Plasmodium enzymes .
  • Quinazoline hybrids : Thioether linkages enhance antibacterial potency via synergistic interactions with bacterial membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.